N-[(3R,4S)-1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]-3-hydroxypropanamide
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Overview
Description
N-[(3R,4S)-1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]-3-hydroxypropanamide is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring, a cyclopropyl group, and a substituted phenyl ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]-3-hydroxypropanamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the cyclopropyl group and the substituted phenyl ring. The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]-3-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3R,4S)-1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]-3-hydroxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]-3-hydroxypropanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]-3-hydroxybutanamide
- N-[(3R,4S)-1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]-3-hydroxyhexanamide
Uniqueness
N-[(3R,4S)-1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]-3-hydroxypropanamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring, a cyclopropyl group, and a substituted phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(3R,4S)-1-[(2-chloro-4-fluorophenyl)methyl]-4-cyclopropylpyrrolidin-3-yl]-3-hydroxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2/c18-15-7-13(19)4-3-12(15)8-21-9-14(11-1-2-11)16(10-21)20-17(23)5-6-22/h3-4,7,11,14,16,22H,1-2,5-6,8-10H2,(H,20,23)/t14-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUUZINGBPGQQK-ZBFHGGJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2NC(=O)CCO)CC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2NC(=O)CCO)CC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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